tert-Amyl peroxy 2-ethylhexyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-methylbutan-2-yloxy carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-6-9-10-12(7-2)11-16-13(15)17-18-14(4,5)8-3/h12H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCRKQHJUYBQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)OOC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867952 | |
| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylpropyl) O-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
70833-40-8 | |
| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70833-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Amyl peroxy 2-ethylhexyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070833408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonoperoxoic acid, OO-(1,1-dimethylpropyl) O-(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tert-Amyl peroxy 2-ethylhexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-ethylhexyl) O,O-tert-pentyl peroxycarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-AMYL PEROXY 2-ETHYLHEXYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM59Z1B9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Pathways of Tert Amyl Peroxy 2 Ethylhexyl Carbonate
Peroxidation Reactions in Peroxycarbonate Synthesis
The foundational step in the synthesis of tert-amyl peroxy 2-ethylhexyl carbonate is the production of the hydroperoxide intermediate, tert-amyl hydroperoxide. This is typically achieved through the reaction of tert-amyl alcohol with hydrogen peroxide.
tert-Amyl Hydroperoxide Formation Pathways
The principal pathway for the formation of tert-amyl hydroperoxide involves the acid-catalyzed reaction of tert-amyl alcohol (2-methyl-2-butanol) with hydrogen peroxide. google.com In this reaction, the tertiary alcohol serves as the substrate, and hydrogen peroxide acts as the oxidizing agent to introduce the peroxy group.
The general reaction can be represented as:
(CH₃)₂C(OH)CH₂CH₃ + H₂O₂ → (CH₃)₂C(OOH)CH₂CH₃ + H₂O
A common challenge in this synthesis is the potential for the formation of the byproduct di-tert-amyl peroxide, which can occur if the reaction conditions are not carefully controlled. google.com
The mechanistic pathway under acidic conditions is believed to proceed through the following steps:
Protonation of the alcohol: The acid catalyst protonates the hydroxyl group of the tert-amyl alcohol, making it a good leaving group (water).
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.
Nucleophilic attack by hydrogen peroxide: The hydrogen peroxide molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: A final deprotonation step yields tert-amyl hydroperoxide.
Catalytic Systems in Peroxidation
Various acid catalysts are employed to facilitate the formation of tert-amyl hydroperoxide. Concentrated sulfuric acid is a commonly used catalyst in this peroxidation reaction. google.comgoogle.com However, due to safety concerns and the generation of significant waste streams associated with strong mineral acids, alternative catalytic systems have been explored. google.com
Heteropolyacids, such as phosphotungstic acid, have been identified as effective catalysts for this reaction. google.com These catalysts can offer advantages such as milder reaction conditions and potentially higher selectivity. Lewis acids have also been shown to be effective catalysts for peroxidation reactions in general, offering another avenue for this synthesis. nih.gov
The choice of catalyst can significantly influence the reaction rate, yield, and the profile of byproducts. Research into heterogeneous catalysts is ongoing, aiming to develop more sustainable and efficient processes for hydroperoxide synthesis. polymtl.capolymtl.ca
| Catalyst | Typical Reaction Conditions | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| Concentrated Sulfuric Acid | Reaction temperature of 10-50°C for 0.5-4 hours. google.com | Readily available and effective. | Potential safety hazards, harsh reaction conditions, and generation of acidic waste. google.com |
| Phosphotungstic Acid | Molar ratio of tert-amyl alcohol:H₂O₂:catalyst of 1:1.5-2.5:0.01-0.07; temperature of 10-85°C for 2-5 hours. google.com | Milder reaction conditions and potentially higher yield. google.com | Higher cost compared to sulfuric acid. |
| Heterogeneous Catalysts (e.g., Amberlyst-15) | Can be used in flow chemistry systems. researchgate.net | Facilitates catalyst separation and reuse, potential for continuous processing. polymtl.capolymtl.ca | May exhibit lower activity compared to homogeneous catalysts. researchgate.net |
Substitution and Condensation Reactions for Carbonate Formation
The second major stage in the synthesis of this compound is the reaction of the previously formed tert-amyl hydroperoxide with a suitable carbonyl compound, in this case, 2-ethylhexyl chloroformate.
Reaction with 2-Ethylhexyl Chloroformate
The formation of the peroxycarbonate linkage is achieved through the reaction of tert-amyl hydroperoxide with 2-ethylhexyl chloroformate. This reaction is a nucleophilic acyl substitution where the hydroperoxide acts as the nucleophile.
(CH₃)₂C(OOH)CH₂CH₃ + ClCOOCH₂(CH)C₄H₉ → (CH₃)₂C(OOCOOCH₂(CH)C₄H₉)CH₂CH₃ + HCl
The mechanistic pathway for this reaction under alkaline conditions is proposed to involve the deprotonation of the hydroperoxide to form a more potent nucleophile, the peroxy anion. This anion then attacks the electrophilic carbonyl carbon of the 2-ethylhexyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the peroxycarbonate.
Alkali-Catalyzed Synthesis Conditions
The reaction between tert-amyl hydroperoxide and 2-ethylhexyl chloroformate is typically carried out in the presence of an alkali, such as sodium hydroxide or potassium hydroxide. google.com The role of the alkali is to act as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the acid-catalyzed decomposition of the peroxide product. Additionally, the base facilitates the deprotonation of the hydroperoxide, enhancing its nucleophilicity.
The reaction conditions, including temperature, molar ratio of reactants, and the concentration of the alkali, are critical parameters that must be carefully controlled to maximize the yield and purity of the final product. A patent for a similar compound, tert-butylperoxy-2-ethylhexyl carbonate, suggests reaction temperatures in the range of 10-50°C for 1.0-6 hours. google.com For the target compound, molar ratios of tert-amyl hydroperoxide to 2-ethylhexyl chloroformate to alkali are typically in the range of 1.3-3 : 1 : 1.5-3, with reaction times of 1.5-5 hours at temperatures between 10-50°C. google.com
| Parameter | Typical Range | Reference |
|---|---|---|
| Molar Ratio (Hydroperoxide:Chloroformate:Alkali) | 1.3-3 : 1 : 1.5-3 | google.com |
| Reaction Temperature | 10 - 50 °C | google.com |
| Reaction Time | 1.5 - 5 hours | google.com |
| Alkali Concentration | 10 - 45% | google.com |
Advanced Synthetic Process Optimization
Given the inherent instability of organic peroxides, there is a significant interest in developing safer and more efficient manufacturing processes. Advanced synthetic process optimization for this compound focuses on enhancing reaction control, improving yield and purity, and minimizing waste and safety hazards.
A key area of development is the implementation of continuous flow chemistry. thieme-connect.com Continuous flow reactors offer several advantages over traditional batch reactors for peroxide synthesis, including superior heat and mass transfer, precise control over reaction parameters, and smaller reactor volumes, which inherently improve safety by minimizing the amount of hazardous material at any given time. thieme-connect.com A patent has been filed for a continuous flow synthesis process for the closely related tert-butyl peroxy-2-ethylhexyl carbonate, which claims a total reaction time of not more than 180 seconds and eliminates the amplification effect often seen in scaling up batch processes. google.com This approach involves the uninterrupted addition of tert-butyl hydroperoxide, alkali, and 2-ethylhexyl chloroformate into an integrated continuous flow reactor. google.com Such methodologies are directly applicable to the synthesis of this compound.
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is another important aspect of optimization. This can involve the use of microreactors, which further enhance heat and mass transfer, leading to faster reaction times and potentially higher selectivity.
Furthermore, the development of novel and recyclable catalytic systems, particularly for the hydroperoxide formation step, is a continuous area of research. The use of solid acid catalysts, for instance, can simplify the purification process by allowing for easy separation of the catalyst from the reaction mixture, thereby reducing waste generation. polymtl.ca
Continuous Flow Synthesis Approaches
While specific literature detailing the continuous flow synthesis of this compound is not widely available, the continuous flow process for the structurally similar compound, tert-butyl peroxy-2-ethylhexyl carbonate, offers significant insights into a potential synthetic pathway. This methodology presents a scalable and efficient alternative to traditional batch processing.
An analogous continuous flow synthesis would involve the use of an integrated microreactor system. The key reactants, tert-amyl hydroperoxide, an alkali solution (such as sodium hydroxide), and 2-ethylhexyl chloroformate, would be continuously introduced into the reactor through separate inlets. The synthesis would proceed through sequential alkalization and esterification reactions within the microreactor. A final quenching step would be integrated into the flow process to halt the reaction and neutralize any remaining reactants. This entire process, from the introduction of raw materials to the output of the crude product, could be completed in a matter of minutes, a significant improvement over the hours-long reaction times typical of batch synthesis.
| Parameter | Value/Range |
| Reactants | tert-amyl hydroperoxide, 2-ethylhexyl chloroformate, alkali solution |
| Reaction Type | Alkalization followed by esterification |
| Reactor | Integrated continuous flow microreactor |
| Estimated Total Reaction Time | ≤ 180 seconds |
Purification Techniques for High Purity
Achieving high purity of this compound is critical for its application as a polymerization initiator. A multi-step purification process is employed to remove unreacted starting materials, byproducts, and other impurities.
The initial step involves neutralizing and washing the crude product. This is typically accomplished using an aqueous solution of sodium hydroxide, potassium hydroxide, or sodium carbonate until the product is neutral. Following neutralization, the lower aqueous layer is separated and discarded.
To address peroxide impurities, such as unreacted tert-amyl hydroperoxide, a weak reducing agent is introduced. A solution of a sulfide salt, for instance, potassium sulfide or sodium sulfide, is added to the organic layer. The reaction is carefully controlled, with the temperature maintained between 25-45°C and the pH kept in the range of 7.5-10 for a duration of 0.5-1.5 hours. After the reaction, the mixture is allowed to stand, and the upper layer containing the purified this compound is separated.
The final purification step involves reduced pressure distillation of the organic layer. This is performed at a temperature of 35-50°C under a vacuum of -0.08 to -0.1 MPa. A thin film evaporator is often the preferred apparatus for this step as it minimizes the thermal stress on the peroxide. This comprehensive purification protocol effectively removes impurities, yielding a high-purity final product.
| Purification Step | Reagents/Conditions | Purpose |
| Neutralization and Washing | Sodium hydroxide, potassium hydroxide, or sodium carbonate solution | To neutralize the crude product and remove acidic impurities. |
| Reduction of Peroxide Impurities | Weak reducing agent (e.g., potassium sulfide or sodium sulfide solution) at 25-45°C and pH 7.5-10 for 0.5-1.5 hours. | To eliminate residual tert-amyl hydroperoxide and other peroxide byproducts. |
| Reduced Pressure Distillation | 35-50°C and a vacuum of -0.08 to -0.1 MPa, often using a thin film evaporator. | To obtain the final high-purity product by removing non-volatile impurities. |
Decomposition Mechanisms and Kinetic Studies of Tert Amyl Peroxy 2 Ethylhexyl Carbonate
Fundamental Radical Generation Pathways
The initiation of polymerization by tert-Amyl peroxy 2-ethylhexyl carbonate is predicated on its ability to generate free radicals upon thermal decomposition. The primary mechanism involves the cleavage of the labile oxygen-oxygen (O-O) bond.
The decomposition of this compound is initiated by the thermal cleavage of the peroxide bond (O-O). nbinno.com This bond is inherently weak and susceptible to homolytic scission when heated, a process that generates two radical species. nbinno.comresearchgate.net The rate of this decomposition is highly dependent on temperature; as temperature increases, the rate of decomposition and radical generation also increases in a predictable manner. wikipedia.org The kinetics of this process are fundamental to its role as a radical initiator in polymerization, with its effectiveness tied to its ability to generate free radicals upon thermal decomposition. The tert-amyl group, in particular, influences the stability and reactivity of the peroxide, favoring the homolytic cleavage of the O-O bond to produce two free radicals. nbinno.com
The initial homolytic cleavage of the O-O bond in this compound results in the formation of a tert-amyloxy radical and a 2-ethylhexyl carbonate radical. These primary radicals are highly reactive and can undergo further reactions. The major decomposition products identified from this compound are tert-amyl alcohol, 2-ethylhexanol, and carbon dioxide, which provides insight into the subsequent pathways of the primary radicals. etwinternational.mx
Thermal Decomposition Behavior and Derived Parameters
To ensure safe storage, handling, and transportation, the thermal decomposition behavior of this compound has been characterized by several key parameters. These parameters define the thermal stability limits and the potential for runaway reactions.
The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter, defined as the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. wikipedia.org At the SADT, the heat generated by the decomposition reaction exceeds the rate of heat dissipation to the environment, leading to an uncontrollable increase in temperature and decomposition rate. wikipedia.org For this compound, the SADT has been determined to be 55°C. etwinternational.mx This value underscores the necessity for strict temperature control during storage and transport to prevent thermal runaway. compositesone.com
Table 1: SADT Value for this compound
| Parameter | Value | Source(s) |
|---|
The activation energy (Ea) represents the minimum energy required to initiate the decomposition of the peroxide. A higher activation energy generally implies greater thermal stability. Studies have reported slightly different values for the activation energy of this compound, which can be attributed to different theoretical and experimental methodologies. One study reports an activation energy of 148.4 kJ/mol. etwinternational.mx Another comprehensive thermal hazard assessment calculated the activation energy for its decomposition to be 156.16 kJ/mol.
Table 2: Reported Activation Energy (Ea) for this compound
| Activation Energy (Ea) | Method/Study | Source(s) |
|---|---|---|
| 148.4 kJ/mol | Not Specified | etwinternational.mx |
The Time to Maximum Rate under Adiabatic Conditions (TMRad) is a crucial parameter for assessing thermal hazards. It represents the time it would take for a substance to reach its maximum decomposition rate under perfect insulation (adiabatic conditions), where no heat is lost to the surroundings. sci-hub.senih.gov This parameter is often used to establish safe operating and storage temperatures. researchgate.net A related and commonly used value is TD24, which is the temperature at which the TMRad is 24 hours. researchgate.net For a similar compound, tert-butylperoxy-2-ethylhexyl carbonate (TBEC), analysis showed that when the substance is in an adiabatic environment at 51.25°C, it will reach the maximum reaction rate after 24 hours. sci-hub.se This type of data is vital for providing a predictive model for industrial safety. researchgate.net
Isothermal and Non-Isothermal Decomposition Kinetics
The thermal decomposition kinetics of peroxides, including the closely related analogue tert-Butylperoxy 2-ethylhexyl carbonate (TBEC), have been extensively studied using calorimetric techniques such as Differential Scanning Calorimetry (DSC) under both isothermal and non-isothermal conditions. researchgate.netresearchgate.net These methods provide crucial data on the rate of decomposition and the energy released. akjournals.com
Under non-isothermal conditions , where the temperature is increased at a constant rate, DSC experiments show the exothermic decomposition of TBEC. researchgate.net The activation energy (Eα) can be calculated using model-free isoconversional methods, such as the Friedman or Flynn-Wall-Ozawa methods. researchgate.netresearchgate.net For TBEC, studies have revealed that the activation energy can vary with the extent of conversion. For example, one study calculated the E(α) under non-isothermal conditions to range from 91.47 to 177.35 kJ mol⁻¹. researchgate.net Another investigation using Flynn–Wall–Ozawa and ASTM E698 kinetic methods calculated apparent activation energies of around 122 kJ mol⁻¹. researchgate.net The presence of multiple peaks in DSC curves at lower heating rates suggests a complex, multi-stage decomposition process. sci-hub.se
Under isothermal conditions , the sample is held at a constant temperature, and the heat flow is measured over time. doi.org This method allows for the detailed study of reaction mechanisms. akjournals.com For neat (pure) TBEC, the decomposition can often be described by an empirical nth-order rate equation. researchgate.netkisti.re.kr However, when in solution with solvents like anisole, xylene, or ethylbenzene (B125841), the mechanism becomes more complex, often modeled by two parallel reactions: a primary nth-order decomposition and a secondary reaction involving radical transfer to the solvent. researchgate.netkisti.re.kr Isothermal DSC analysis of TBEC has yielded activation energies ranging from 157.18 to 143.28 kJ mol⁻¹. researchgate.net
The kinetic parameters obtained from these studies are vital for determining safety parameters such as the Self-Accelerating Decomposition Temperature (SADT). researchgate.net
Table 1: Isothermal vs. Non-Isothermal Kinetic Data for TBEC
| Kinetic Parameter | Isothermal Conditions | Non-Isothermal Conditions | Reference |
|---|---|---|---|
| Activation Energy (Ea) | 143.28 - 157.18 kJ/mol | 91.47 - 177.35 kJ/mol | researchgate.net |
| Decomposition Model | nth order rate equation | Varies with conversion | researchgate.netresearchgate.net |
Theoretical and Computational Investigations of Decomposition
To complement experimental findings, theoretical and computational methods are employed to investigate the decomposition of this compound at a molecular level. These approaches provide insights into bond stabilities, molecular instability, and predictive models for decomposition behavior.
Quantum Chemical Calculations of Bond Energies (e.g., Gaussian16)
Quantum chemical calculations are powerful tools for analyzing the intrinsic stability of molecules by determining their bond dissociation energies (BDE). Software packages like Gaussian16 are used to perform these calculations. researchgate.net The primary focus for organic peroxides is the O-O bond, as its cleavage is the initial and rate-determining step in thermal decomposition. nih.govwayne.edu
For TBEC, theoretical calculations using Gaussian16 have been performed to analyze its instability from a microscopic viewpoint by calculating the energies of its chemical bonds. researchgate.net High-level ab initio methods, such as the G2 level of theory, indicate that the average O-O bond energy in peroxides is significantly higher than traditionally assumed and is sensitive to the molecular environment. wayne.edu For instance, the calculated bond dissociation enthalpy for diacetyl peroxide is 38 kcal/mol (approx. 159 kJ/mol), while for peroxyacetic acid it is 48 kcal/mol (approx. 201 kJ/mol). wayne.edu These calculations help identify the weakest bond in the molecule and predict the initial decomposition step. researchgate.netresearchgate.net The activation energy for the decomposition of TBEC under adiabatic conditions has been calculated to be 156.16 kJ mol⁻¹, a value that aligns with the energy required to cleave the peroxide bond. researchgate.net
Density Functional Theory (DFT) for Molecular Instability
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. nih.govnih.govaidic.it For organic peroxides, DFT calculations are applied to optimize molecular geometries, calculate quantum chemical descriptors, and understand the factors contributing to molecular instability. nih.govacs.org
Studies have utilized DFT calculations [e.g., at the B3LYP/6-31G(d) level] for a range of organic peroxides to obtain descriptors like bond lengths, bond angles, dipole moments, and bond dissociation energies. nih.gov These descriptors are then used to build models that predict thermal stability. nih.gov The methodology involves optimizing the molecular structure to find the most stable conformation before calculating the properties that govern instability. aidic.itnih.gov For example, DFT has been used to explore the decomposition mechanism of hydrogen peroxide, a related and fundamental peroxide, by simulating the free radical pathways and validating transition states. aidic.it Such computational studies provide a foundational understanding of how the structure of a peroxide like this compound influences its decomposition tendency.
Prediction Models for Decomposition Parameters
Predicting the thermal hazards of organic peroxides is crucial for safety, and various models have been developed for this purpose. researchgate.netbohrium.com Quantitative Structure-Property Relationship (QSPR) models are a prominent example. nih.gov These models establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties, such as the heat of decomposition or the onset temperature. researchgate.net
QSPR models for organic peroxides often use molecular descriptors derived from their structure, some of which are linked directly to the properties of the peroxide bond. nih.govresearchgate.net These models are developed using experimental data from techniques like DSC and are validated according to established guidelines to ensure their predictive power. researchgate.net Other predictive approaches include developing models to estimate the SADT. nih.govacs.org These models can use descriptors calculated from molecular mechanics (MM) and DFT, employing techniques like partial least-squares (PLS) regression to achieve high accuracy. For instance, one PLS model for predicting SADT in organic peroxides achieved a high correlation coefficient (R² = 0.95). nih.gov Furthermore, numerical simulations can be used to predict the Time to Maximum Rate under adiabatic conditions (TMRad), providing a valuable model for industrial safety assessments. researchgate.net
Induced Decomposition Pathways and Side Reactions
While unimolecular homolysis of the O-O bond is the primary decomposition pathway, the radicals formed can participate in secondary reactions, leading to induced decomposition and the formation of various byproducts. doi.orgnbinno.com
Chain Transfer Reactions
In the context of polymerization, the radicals generated from the decomposition of an initiator like this compound can react with monomers, solvents, or even other peroxide molecules. This process is known as chain transfer. nbinno.com When a radical abstracts an atom (typically hydrogen) from a solvent molecule, it terminates itself while creating a new radical on the solvent molecule. researchgate.net
This induced decomposition pathway has been observed for TBEC in various solvents. researchgate.netkisti.re.kr The decomposition mechanism in solvents like xylene and ethylbenzene is modeled with two parallel reactions: the homolytic cleavage of the peroxide and a radical transfer reaction to the solvent. researchgate.netkisti.re.kr This chain transfer is a type of "wastage reaction" because it consumes the initiator without initiating a new polymer chain, potentially affecting the polymerization kinetics and the final properties of the polymer. nbinno.comyoutube.com The presence of chain transfer reactions is often evidenced by the formation of specific byproducts and can be detected through analysis of heat flow profiles in isothermal DSC measurements, which may show a two-stage reaction process. researchgate.net
Termination and Branching Processes
The decomposition of this compound is initiated by the cleavage of the peroxide bond (O-O). The mechanism can proceed via a single-bond scission, forming an alkoxy and a carboxyl radical, or through a concerted two-bond scission that simultaneously breaks the O-O and a C-C bond, releasing carbon dioxide and other radical species. researchgate.net For related aliphatic tert-amyl peroxyesters, the structure of the alkyl group influences the pathway; those with secondary or tertiary α-carbons tend to favor a concerted two-bond scission. gwdg.de
Upon formation, the primary radicals can undergo several reactions:
Initiation: The radicals can initiate a polymer chain by reacting with a monomer.
Decarboxylation: The 2-ethylhexyloxycarboxyl radical can lose a molecule of carbon dioxide to form a 2-ethylhexyloxy radical.
Beta-Scission: The tert-amyloxy radical can undergo β-scission to yield an ethyl radical and acetone.
Termination processes are reactions that consume free radicals, ending the kinetic chain. These can include:
Radical Coupling: Two radicals combine to form a stable, non-radical product.
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated molecule.
Branching reactions, also known as radical-induced decomposition, can occur when a free radical attacks an intact peroxide molecule. This process generates more radicals than it consumes, leading to a self-accelerating decomposition, a phenomenon often referred to as autocatalysis. epa.gov While detailed studies focusing specifically on the termination and branching pathways for this compound are limited in publicly available literature, these processes are fundamental to the chemistry of all organic peroxides used in polymerization. googleapis.com
| Radical Species | Chemical Formula | Potential Origin |
|---|---|---|
| tert-Amyloxy Radical | C₅H₁₁O• | Primary O-O bond scission |
| 2-Ethylhexyloxycarboxyl Radical | C₉H₁₇O₃• | Primary O-O bond scission |
| 2-Ethylhexyloxy Radical | C₈H₁₇O• | Decarboxylation of the 2-ethylhexyloxycarboxyl radical |
| Ethyl Radical | C₂H₅• | β-scission of the tert-amyloxy radical |
Influence of Reaction Medium on Decomposition Pathways
The reaction medium, or solvent, can significantly influence the decomposition rate and mechanism of organic peroxides. The primary way a solvent exerts its influence is through the "cage effect," where the solvent molecules form a "cage" around the newly formed radical pair. Before the radicals can diffuse apart, they may recombine within this cage, regenerating the original peroxide or forming stable products, which reduces the efficiency of radical initiation.
Kinetic data for this compound (often sold under the trade name Trigonox 131) is typically determined in a standard solvent like monochlorobenzene. pdf4pro.comresearchgate.net Studies on analogous tert-amyl peroxyesters in different solvents, such as n-heptane, demonstrate that the decomposition kinetics are indeed solvent-dependent. gwdg.de Research indicates that the decomposition rate constants for tert-amyl peroxyesters are generally about 23% higher than their corresponding tert-butyl analogues under identical conditions of temperature, pressure, and solvent. gwdg.de This highlights that while structurally similar, the tert-amyl group imparts different reactivity compared to the tert-butyl group. gwdg.de
The choice of solvent can also affect the reaction pathway by influencing the stability of the transition states or by participating in chain transfer reactions. For instance, using a solvent that does not negatively impact the thermal stability of the initiator is advantageous in polymerization processes. google.com The half-life of the peroxide, which is the time required for 50% of the initial amount to decompose at a given temperature, is a key parameter used to characterize its reactivity in a specific medium. pdf4pro.com
| Parameter | Value |
|---|---|
| Half-life (t½) at 98°C | 10 hours |
| Half-life (t½) at 117°C | 1 hour |
| Half-life (t½) at 137°C | 0.1 hours |
| Activation Energy (Ea) | 142 kJ/mol |
| Arrhenius Frequency Factor (A) | 4.10 x 10¹⁴ s⁻¹ |
Role As a Radical Initiator in Polymerization Chemistry
Mechanism of Free Radical Polymerization Initiation
The fundamental process of free radical polymerization is a chain reaction composed of several key stages: initiation, propagation, chain transfer, and termination. fujifilm.com The initiation phase, where tert-Amyl peroxy 2-ethylhexyl carbonate is active, involves the generation of highly reactive free radicals. fujifilm.com
Organic peroxides like this compound initiate polymerization through the homolytic cleavage of the peroxide bond. wikipedia.orgnbinno.com This decomposition is typically induced by heat, causing the -O-O- bond to break and yield two oxygen-centered radicals. wikipedia.orgyoutube.com These initial radicals are often unstable and may subsequently transform into more stable carbon-centered radicals. wikipedia.org The generated free radicals then attack the double bonds of monomer units, initiating the polymerization chain. This initiation can also occur via redox reactions, where an electron transfer process generates the necessary radical species under milder temperature conditions. youtube.comcmu.edu
Initiation of Vinyl Monomer Polymerization
This compound is widely employed as an initiator for the free-radical polymerization of various vinyl monomers. nbinno.com Its applications include the polymerization of styrene (B11656), acrylates, and methacrylates. nbinno.commade-in-china.comlookforchem.com The compound's effectiveness stems from its ability to generate free radicals upon thermal decomposition, which facilitates the polymerization of these monomers. It is compatible with several polymerization techniques, including bulk, solution, and suspension polymerization. nbinno.com For instance, it is used as an initiator for the solution (co)polymerization of acrylates and methacrylates at elevated temperatures.
Polymerization Temperature Ranges and Efficiency
Table 1: Polymerization Data for this compound This table is interactive. You can sort and filter the data.
| Monomer System | Polymerization Type | Effective Temperature Range (°C) | Primary Function |
|---|---|---|---|
| Styrene | Bulk, Suspension | 100-140 | Initiator |
| Acrylates | Solution, Bulk, Suspension | 100-170 | Initiator |
| Methacrylates | Solution, Bulk, Suspension | 100-170 | Initiator |
| Vinyl Acetate (B1210297) | Not specified | Not specified | Initiator |
Application in Styrene Polymerization
This initiator has found significant utility in the production of polystyrene and its copolymers due to its specific advantages in controlling the polymerization process. innospk.com
Influence on Polymerization Rate in Bulk Processes
In the bulk polymerization of styrene, this compound is known to increase the reaction rate. lookforchem.cominnospk.com Operating effectively between 100°C and 130°C, it provides consistent radical generation, which accelerates the conversion of styrene monomer into polymer. innospk.comresearchgate.net This enhancement of the polymerization rate is a key factor in optimizing production timelines in industrial settings. innospk.com Research has shown that using this compound as an initiator in styrene polymerization leads to faster reaction rates.
Reduction of Residual Monomer Content in Suspension Polymerization
A significant challenge in polymer production is minimizing the amount of unreacted monomer in the final product. researchgate.nettue.nl this compound is particularly effective in addressing this issue in the suspension polymerization of styrene. nouryon.com When used, especially during the final stages of the process, it helps to significantly reduce the residual styrene monomer content. innospk.comnouryon.com This capability is highly valued as it improves the purity and quality of the resulting polymer. innospk.com This compound can be used in combination with other initiators, such as dibenzoyl peroxide, to optimize the reduction of residual monomers without generating undesirable aromatic decomposition products.
Synthesis of Expandable Polystyrene
Expandable polystyrene (EPS) is a widely used lightweight polymer. The production of EPS beads often involves a suspension polymerization process where this compound is used as an initiator. google.comvestachem.com It is frequently part of a multi-initiator system. For example, in some processes, it is used as a secondary initiator alongside a primary initiator like dibenzoyl peroxide to control the residual monomer content. researchgate.net Its inclusion in the synthesis process is a factor in producing expandable polystyrene beads that can be processed into foam with specific properties. google.comgoogle.com
Utility in Acrylate and Methacrylate Polymerization
This compound is a recognized initiator for the polymerization of acrylic and methacrylic monomers. Its performance characteristics make it a suitable choice for various polymerization techniques, including solution, bulk, and suspension methods.
(Co)polymerization Initiation in Solution and Suspension
This peroxycarbonate is effectively utilized as an initiator for the solution (co)polymerization of acrylates and methacrylates. It is particularly effective at elevated temperatures, typically in the range of 100°C to 170°C. In these processes, the initiator is dissolved in a suitable solvent along with the monomer, and upon heating, it decomposes to generate the free radicals that commence the polymerization chain reaction.
In suspension polymerization, this compound is also employed to initiate the (co)polymerization of acrylates and methacrylates. This process involves dispersing the monomer as droplets in a continuous phase, often water, with the initiator dissolved within the monomer droplets. Its utility extends to serving as a non-aromatic alternative to other initiators like tert-Butyl peroxybenzoate in certain applications. google.com
The selection of this compound is often guided by the desired reaction temperature and the specific monomer being polymerized. For instance, in the context of graft polymerization, it is considered a suitable initiator at mean polymerization temperatures between 100°C and 120°C. google.comgoogle.comepo.org
| Polymerization Method | Monomers | Typical Temperature Range (°C) |
| Solution (Co)polymerization | Acrylates, Methacrylates | 100 - 170 |
| Suspension (Co)polymerization | Acrylates, Methacrylates | Not specified |
| Graft Polymerization | Vinyl Esters | 100 - 120 google.comgoogle.comepo.org |
Efficacy in Ethylene (B1197577) Polymerization
The utility of this compound extends to the polymerization of ethylene. It is listed among the preferred peroxide initiators for processes involving the modification of polyethylene (B3416737), such as grafting. google.com In these applications, the peroxide is used to generate free radical sites on the polyethylene backbone, allowing for the attachment of other molecules.
Furthermore, this initiator is employed in the creation of specialized polyethylene-based products. For example, it is used in the production of sealant materials for solar cell modules, where it acts as a polymerization initiator for polyethylene-based resins. google.com It is also utilized in the crosslinking of ethylene-vinyl acetate (EVA) copolymers, which are commonly used as encapsulants in photovoltaic modules.
While specific performance data such as initiator efficiency and conversion rates in high-pressure ethylene polymerization are not extensively detailed in publicly available literature, its inclusion in patent literature for polyethylene modification and crosslinking underscores its industrial relevance. google.comjustia.comepo.org
| Application in Ethylene Polymerization | Polymer Type | Function of Initiator |
| Grafting | Polyethylene | Generation of free-radical sites on the polymer backbone google.com |
| Sealant Production | Polyethylene-based resin | Polymerization initiation google.com |
| Crosslinking | Ethylene-vinyl acetate (EVA) | Formation of crosslinks |
Applications in Polymer Modification and Crosslinking
Crosslinking of Elastomers and Thermosets
This compound is effective for crosslinking elastomers at intermediate temperatures, with a typical crosslinking temperature around 150°C. nouryon.com It is particularly noted for its application in demanding scenarios that require high thermal stability and mechanical strength in the final polymer product.
Tert-Amyl peroxy 2-ethylhexyl carbonate (TAEC) is recommended for the crosslinking of polyolefin elastomer (POE) films, especially those intended for use in photovoltaic devices. nouryon.comnouryon.com POE is often more challenging to crosslink than other polymers like ethylene (B1197577) vinyl acetate (B1210297) (EVA) under the same conditions, potentially requiring higher temperatures or longer crosslinking times. google.com In comparative studies, the crosslinking efficiency of different peroxides in POE films has been evaluated. One such study found that the extent of crosslinking in POE films followed the order: tert-butylperoxy 2-ethylhexyl carbonate (TBEC) greater than TAEC, which was significantly greater than 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane (BPMC). researchgate.netepa.gov This indicates that while effective, its crosslinking activity in POE is comparatively lower than that of TBEC. researchgate.netepa.gov
The compound is utilized as a crosslinking agent for ethylene vinyl acetate (EVA) copolymer films, which are widely used as encapsulants for solar cells. nouryon.commade-in-china.com The crosslinking process is crucial for the long-term reliability and performance of photovoltaic modules. nih.gov The reactivity of this compound allows for solar cell lamination at temperatures ranging from 130°C to 170°C. nouryon.com It is one of several organic peroxides, including the structurally similar tert-butylperoxy 2-ethylhexyl carbonate (TBEC), employed to enhance the crosslinking efficiency of EVA. nih.gov The selection of an appropriate crosslinking agent is vital for optimizing the lamination process and ensuring the durability of the photovoltaic module. researchgate.net
This compound is applied in the curing of unsaturated polyester (B1180765) (UP) resins. This process is essential for producing composite materials with enhanced mechanical properties. Research has explored its use in dual-initiator systems to achieve rapid and efficient cross-linking of UP resins. mdpi.com For instance, it has been studied alongside other initiators for the curing of low-density unsaturated polyester resin (LDUPR) materials. mdpi.com The hot curing of UP resins typically occurs in a temperature range of approximately 40°C to 150°C. google.com
Influence on Polymer Architecture and Properties
Beyond creating simple networks, this compound influences the fundamental structure and resultant properties of polymers through its role in polymerization and modification reactions.
As a polymerization initiator, this compound is used in the polymerization of monomers like styrene (B11656) and acrylates. Its application can lead to enhanced polymerization rates and a reduction in the levels of residual monomer in the final polymer product, indicating a positive impact on monomer conversion. In the context of polymer modification, related peroxycarbonates are noted for their high solubility in vinyl monomers and good chemical stability, which are desirable characteristics for an effective grafting agent. google.com
A significant application of this compound (AEC) is in the creation of long-chain branched polypropylene (B1209903) (PP-LCB) from linear polypropylene. nih.govresearchgate.net This modification is performed to improve the melt strength of polypropylene, a property that is inherently weak in the linear polymer. nih.govmdpi.com In a notable study, AEC was one of five different peroxides used to prepare PP-LCB through reactive extrusion in a single screw extruder at temperatures of 180°C and 240°C. nih.govresearchgate.net The study documented the influence of temperature on the competing reactions of polymer degradation (β-scission) and branching. nih.govresearchgate.net While all modified polypropylene samples exhibited strain hardening, a key indicator of long-chain branching, the effectiveness varied among the peroxides. nih.govmdpi.com The results highlighted the potential for creating PP-LCB at temperatures relevant to industrial applications. mdpi.com
Table 1: Effect of Different Peroxides on the Melt Mass-Flow Rate (MFR) of Polypropylene at Different Extrusion Temperatures
| Peroxide Type | Extrusion Temperature (°C) | MFR (g/10 min) |
| None (Virgin PP) | - | 2.8 |
| None (Extruded PP) | 180 | 3.3 |
| AEC | 180 | 6.4 |
| BEC | 180 | 6.7 |
| BIC | 180 | 10.6 |
| LP | 180 | 3.9 |
| PODIC C126 | 180 | 3.0 |
| None (Extruded PP) | 240 | 3.8 |
| AEC | 240 | 16.5 |
| BEC | 240 | 18.0 |
| BIC | 240 | 25.1 |
| LP | 240 | 10.1 |
| PODIC C126 | 240 | 4.3 |
| Data sourced from a study on long-chain branching of polypropylene via reactive extrusion. nih.govresearchgate.net |
Advanced Analytical and Spectroscopic Methodologies in Research
Calorimetric Techniques for Thermal Event Analysis
Calorimetric methods are essential for evaluating the thermal hazards of organic peroxides. By measuring heat flow under controlled conditions, researchers can determine key safety parameters, such as decomposition temperatures and the heat released, which are vital for safe storage and handling. researchgate.net
Differential Scanning Calorimetry (DSC) is employed to measure the difference in heat flow between a sample and a reference as a function of temperature. For tert-Amyl peroxy 2-ethylhexyl carbonate, this technique identifies the onset temperature of decomposition, the peak exothermic temperature, and the total energy released.
In studies on the analogous compound TBEC, non-isothermal DSC experiments were conducted at various heating rates to determine thermokinetic parameters. sci-hub.se The results show that as the heating rate increases, both the onset temperature (T₀) and the peak temperature (Tₚ) shift to higher values, indicating the kinetic nature of the decomposition process.
Table 1: DSC Exothermic Data for tert-Butylperoxy-2-ethylhexyl carbonate (TBEC) at Various Heating Rates
| Heating Rate (°C/min) | Onset Temperature (T₀) (°C) | Peak Temperature (Tₚ) (°C) |
| 0.5 | 96.9 | 114.7 |
| 1.0 | 101.4 | 119.3 |
| 2.0 | 105.3 | 123.8 |
| 4.0 | 108.9 | 128.5 |
| 8.0 | 112.5 | 134.4 |
| Data sourced from studies on the analog compound TBEC. sci-hub.se |
Accelerating Rate Calorimetry (ARC) and the Thermal Activity Monitor (TAM) are used to study thermal decomposition under near-adiabatic conditions, simulating a worst-case scenario of a runaway reaction. sci-hub.seresearchgate.net These instruments track the temperature and pressure of a self-heating sample in a "Heat-Wait-Search" mode to detect the onset of an exothermic reaction. sci-hub.se
For the analog TBEC, ARC experiments provided critical safety data, including the time to maximum rate under adiabatic conditions (TMRad) and the self-accelerating decomposition temperature (SADT). researchgate.net The SADT is a crucial parameter for determining safe storage and transport temperatures. researchgate.netresearchgate.net For TBEC, the SADT has been calculated to be 34.0 °C. researchgate.netresearchgate.net Isothermal experiments using TAM have been used to determine the apparent activation energy, which for TBEC ranged from 143.28 to 157.18 kJ mol⁻¹. researchgate.net
Table 2: Adiabatic Decomposition Data for tert-Butylperoxy-2-ethylhexyl carbonate (TBEC)
| Parameter | Value | Reference |
| Apparent Activation Energy (Ea) | 156.16 kJ/mol | researchgate.netsci-hub.se |
| Self-Accelerating Decomposition Temperature (SADT) | 34.0 °C | researchgate.netresearchgate.net |
| Time to Maximum Rate (TMRad) at 61.3 °C | 24 h | researchgate.net |
| Data sourced from studies on the analog compound TBEC. |
The Vent Sizing Package (VSP), specifically VSP2, is utilized to investigate uncontrolled thermal runaway under pseudo-adiabatic conditions that closely mimic industrial-scale reactors. researchgate.netsci-hub.se This technique measures temperature and pressure changes during self-heating, providing data essential for designing emergency relief systems. sci-hub.se For the analog TBEC, VSP2 tests were initiated at 60.0 °C to track the self-heating process and measure key parameters like the maximum temperature and pressure rise rates. sci-hub.se These experiments help establish safer operating conditions and inform the design of protective measures for chemical processes involving the peroxide. sci-hub.se
Table 3: VSP2 Thermal Runaway Data for tert-Butylperoxy-2-ethylhexyl carbonate (TBEC)
| Parameter | Description | Value |
| (dT/dt)max | Maximum temperature rise rate | Data specific to experimental conditions |
| (dP/dt)max | Maximum pressure rise rate | Data specific to experimental conditions |
| ΔTad | Adiabatic temperature rise | Data specific to experimental conditions |
| VSP2 experiments on TBEC provide critical data for runaway scenario analysis. sci-hub.seresearchgate.net |
Spectroscopic Identification of Decomposition Products (e.g., GC-MS for gaseous products)
Understanding the decomposition pathway of this compound requires identifying the resulting products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, allowing for the separation and identification of volatile and semi-volatile compounds generated during thermal decomposition. researchgate.net
In studies on the decomposition of the related compound TBEC, GC-MS analysis of the heat-treated samples was performed to identify the breakdown products. researchgate.net The analysis allowed for the proposal of a chemical decomposition model. researchgate.net The primary gaseous decomposition products identified for TBEC are tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol. researchgate.netresearchgate.net It is expected that the decomposition of this compound would yield analogous products, namely tert-amyl alcohol, carbon dioxide, 2-ethylhexanol, and other related smaller molecules.
Chromatographic Techniques for Reaction Monitoring (e.g., HT-GPC for polymer analysis)
As this compound is widely used as an initiator in the polymerization of monomers like ethylene (B1197577) and styrene (B11656), monitoring the resulting polymer's characteristics is essential. nouryon.com High-Temperature Gel Permeation Chromatography (HT-GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for this analysis, particularly for polyolefins which are only soluble at elevated temperatures (typically 140-160 °C). intertek.comfraunhofer.de
HT-GPC separates polymer molecules based on their size in solution, allowing for the determination of the molar mass distribution. fraunhofer.de This information is directly linked to the polymer's physical properties, such as melt viscosity, toughness, and crystallinity. intertek.comfraunhofer.de By analyzing polymers produced using this compound as the initiator, HT-GPC provides crucial data for quality control and product development. intertek.com
Table 4: Information Obtained from HT-GPC Analysis of Polymers
| Parameter | Description | Significance |
| Molecular Weight Distribution (MWD) | The distribution of molar masses in a given polymer sample. | Influences many key physical properties like strength and melt flow. lcms.cz |
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Relates to properties like brittleness. |
| Weight Average Molecular Weight (Mw) | An average that is more sensitive to larger molecules in the sample. | Correlates with properties like toughness and viscosity. intertek.com |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (PDI = Mw/Mn), indicating the breadth of the molecular weight distribution. | A narrow PDI suggests a uniform polymerization process, while a broad PDI indicates a wider range of chain lengths. intertek.com |
| Chain Architecture | Information on structural features like long-chain branching. | Can be inferred using specific detectors (e.g., light scattering) coupled with GPC; affects processing behavior. intertek.comfraunhofer.de |
Future Research Trajectories and Theoretical Advancements
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
The industrial synthesis of high-purity tert-amyl peroxy 2-ethylhexyl carbonate is critical for its performance as a polymerization initiator. google.com Current research is moving away from traditional methods that may involve harsh conditions, aiming for pathways that are safer, more environmentally friendly, and yield a higher purity product. google.com
A promising approach involves a multi-step process beginning with a peroxidation reaction followed by a synthesis reaction and rigorous purification. One novel pathway utilizes phosphotungstic acid as a catalyst for the initial peroxidation of tert-amyl alcohol with hydrogen peroxide. google.com This method is advantageous due to its mild reaction conditions, which enhances safety and selectivity. The subsequent synthesis step involves the reaction of the purified tert-amyl hydroperoxide with 2-ethylhexyl chloroformate in the presence of a base and a pyridine (B92270) catalyst. google.com This process can achieve purities of over 97%, making it suitable for high-end applications. google.com
Future research could explore continuous flow synthesis processes. Although demonstrated for similar compounds like tert-butyl peroxy-2-ethylhexyl carbonate (TBEC), applying microreactor technology to this compound could dramatically increase production efficiency and safety by allowing reactions at temperatures above the standard self-accelerating decomposition temperature (SADT). google.com
In-depth Mechanistic Studies of Peroxycarbonate Decomposition in Complex Media
The utility of this compound stems from its thermal decomposition to generate free radicals, which initiate polymerization. chemicalsafetyfacts.org The core of this process is the homolytic cleavage of the peroxide's O-O bond. nbinno.com However, the decomposition kinetics and mechanism can be significantly more complex within the intricate environment of a polymerization reaction.
The rate of decomposition, often characterized by its half-life at a specific temperature, is a critical parameter for selecting an initiator. pergan.com This rate is known to be influenced by the solvent, but in a polymerization medium, it is also affected by the monomer type, polymer concentration, and the presence of additives. Future mechanistic studies should employ techniques like isoconversional analysis of thermogravimetric and calorimetric data to probe the variability of the decomposition activation energy. This can reveal multi-step decomposition pathways that may not be apparent under simplified conditions. Research should focus on quantifying the influence of the "solvent cage" in different monomer systems and investigating the potential for induced decomposition, where growing polymer chains or other radicals attack the peroxide.
Tailoring Peroxycarbonate Structure for Specific Polymerization Control
Structure-activity relationship (SAR) studies offer a powerful avenue for designing initiators with customized performance characteristics. nih.gov By systematically modifying the molecular structure of the peroxycarbonate, it is theoretically possible to fine-tune its decomposition behavior and, consequently, exert greater control over the polymerization process.
For instance, the stability and reactivity of the peroxide are influenced by the nature of the alkyl groups attached. nbinno.com Altering the tert-amyl group to a different tertiary alkyl group could modify the stability of the resulting t-alkoxy radical, while changes to the 2-ethylhexyl portion of the molecule could impact its solubility and interaction with the polymerization medium. The development of polymeric peroxycarbonates, which contain multiple peroxycarbonate units within a single polymer chain, represents an advanced form of structural tailoring to control initiation. google.com Future research should systematically synthesize and evaluate a library of analogues to map these relationships precisely.
Development of Advanced Computational Models for Predicting Reactivity and Selectivity
The experimental screening of novel initiator structures is time-consuming and resource-intensive. Advanced computational modeling presents a promising alternative for predicting the behavior of peroxycarbonates, accelerating the design of new molecules.
Quantum chemical calculation methods, particularly Density Functional Theory (DFT), can be used to model the electronic structure and predict the transition states for the peroxide bond cleavage. scienceopen.com Such models can provide insights into decomposition barriers and reaction kinetics. Furthermore, the emergence of machine-learning approaches offers a new paradigm for predicting chemical reactivity on a large scale. nih.govrsc.org A model trained on a large dataset of organic molecules could predict the reactivity and compatibility of a novel peroxycarbonate structure with various monomers and solvents, providing a rapid screening tool. nih.gov Integrating these models with multi-scale approaches that account for solvent effects through quantum chemical microsolvation could lead to highly accurate predictions of initiator performance in silico. tuwien.at
Investigations into the Environmental Fate and Transformation of Peroxycarbonate Byproducts
As with any industrial chemical, understanding the environmental impact of this compound and its byproducts is crucial. The primary decomposition products are radicals that ultimately form more stable molecules, which may include alcohols, ketones, and carbon dioxide. chemicalsafetyfacts.orgfishersci.com Research into the environmental fate of these transformation products is an essential area for future investigation.
Key environmental transformation processes for organic compounds include photolysis (degradation by sunlight), hydrolysis, and microbial degradation. nih.gov The byproducts of peroxycarbonate decomposition could be subject to these pathways. For example, any residual hydrogen peroxide from the synthesis or decomposition process could react with bicarbonate in aquatic systems to form peroxymonocarbonate (HCO₄⁻), a selective oxidant that can transform other organic contaminants. acs.orgnih.gov Future studies should focus on identifying the major stable byproducts of this compound under typical use conditions and then investigating their persistence, mobility, and biodegradability in soil and water systems. This includes studying their susceptibility to advanced oxidation processes, which are relevant to both natural environmental attenuation and engineered water treatment systems. nih.govtpsgc-pwgsc.gc.ca
Q & A
Basic Research Questions
Q. What are the key analytical methods for verifying the purity and structure of tert-amyl peroxy 2-ethylhexyl carbonate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of characteristic peaks (e.g., tert-amyl group at δ ~1.2 ppm for CH, ethylhexyl carbonyl at δ ~170 ppm).
- Infrared Spectroscopy (IR) : Identify peroxide (O-O) stretching vibrations near 880–840 cm and carbonate carbonyl (C=O) at ~1750 cm.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect impurities via retention time and fragmentation patterns.
- Elemental Analysis : Verify molecular formula (CHO) by matching experimental and theoretical carbon/hydrogen percentages .
Q. What safety protocols are critical when handling tert-amyl peroxy 2-ethylhexyl carbonate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for synthesis or handling to minimize inhalation risks.
- Thermal Stability : Avoid temperatures >100°C (boiling point: 289.7°C) to prevent exothermic decomposition. Store in a cool, dry environment with inert gas purging .
- Emergency Procedures : Immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .
Q. How do the physical properties of tert-amyl peroxy 2-ethylhexyl carbonate influence experimental design?
- Methodological Answer :
- Density (0.97–1.02 g/cm) : Affects solvent compatibility (e.g., miscibility with non-polar solvents like hexane).
- Flash Point (118°C) : Requires avoidance of open flames or sparks during reactions.
- Volatility (vapor pressure: ~0.00216 mmHg at 25°C) : Limits evaporation risks but necessitates sealed systems for long-term stability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for the thermal decomposition of tert-amyl peroxy 2-ethylhexyl carbonate?
- Methodological Answer :
- Isoconversional Methods : Apply Friedman or Ozawa-Flynn-Wall analyses to identify activation energy (E) variability across conversion levels, revealing multi-step decomposition pathways.
- Controlled Atmosphere Studies : Compare decomposition rates under inert (N) vs. oxidative (O) conditions to isolate radical vs. ionic mechanisms.
- Cross-Validation : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to reconcile discrepancies in thermal profiles .
Q. What computational tools are effective for predicting synthetic pathways or reaction mechanisms of tert-amyl peroxy 2-ethylhexyl carbonate?
- Methodological Answer :
- Retrosynthetic Analysis : Leverage AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible routes using tert-amyl hydroperoxide and 2-ethylhexyl chloroformate as precursors.
- Density Functional Theory (DFT) : Model transition states for peroxide bond cleavage or radical intermediates using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in polar aprotic solvents (e.g., acetonitrile) .
Q. How can factorial design optimize the synthesis of tert-amyl peroxy 2-ethylhexyl carbonate?
- Methodological Answer :
- Variables : Test temperature (20–60°C), molar ratio (1:1–1:1.5 of tert-amyl hydroperoxide to 2-ethylhexyl chloroformate), and catalyst loading (0.5–2% triethylamine).
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions for yield maximization.
- Statistical Validation : Perform ANOVA to confirm significance of factors and interactions (e.g., temperature-catalyst synergy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
